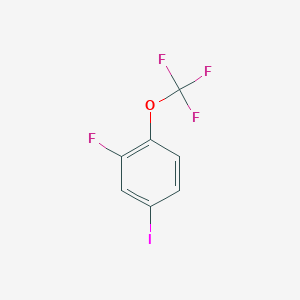
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4IO and a molecular weight of 306 g/mol . It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the reaction of 2-fluoro-4-nitroanisole with iodine and a reducing agent to replace the nitro group with an iodine atom . The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper powder to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-fluoro-4-azido-1-(trifluoromethoxy)benzene .
Aplicaciones Científicas De Investigación
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances its electrophilic nature, making it susceptible to nucleophilic attack . The iodine atom can be easily replaced by other nucleophiles, facilitating various substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)iodobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of fluorine, iodine, and trifluoromethoxy groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H3F4IO |
|---|---|
Peso molecular |
306.00 g/mol |
Nombre IUPAC |
2-fluoro-4-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3F4IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H |
Clave InChI |
KIOGCDUVLYKJDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















